N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
Description
N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a sulfanyl-linked carbamoyl methyl moiety at position 3. The triazole ring is further functionalized with a benzamide group bearing a morpholine-4-sulfonyl substituent at the para position (Fig. 1).
The synthesis of such compounds typically involves cyclization reactions, as seen in analogous 1,2,4-triazole derivatives. For example, 1,2,4-triazole-3-thiones are synthesized via refluxing hydrazinecarbothioamides in basic media, followed by S-alkylation with α-halogenated ketones . The morpholine sulfonyl group, a common pharmacophore in kinase inhibitors, likely enhances solubility and target binding .
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6S2/c1-21-4-3-5-24(18-21)36-27(33-34-30(36)43-20-28(37)32-23-8-10-25(41-2)11-9-23)19-31-29(38)22-6-12-26(13-7-22)44(39,40)35-14-16-42-17-15-35/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMGCZNGPBEWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be attached through a series of coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Carbamoyl and Sulfonyl Groups: These functional groups can be introduced through reactions with isocyanates and sulfonyl chlorides, respectively.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, which may require specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure cost-effectiveness, scalability, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Oxadiazole/Thiadiazole Cores : Replacement of the triazole with oxadiazole (e.g., ) or thiadiazole (e.g., ) alters electronic properties and bioactivity. Thiadiazole derivatives exhibit stronger antifungal activity due to enhanced electrophilicity .
- Morpholine Sulfonyl Group : This substituent, present in both the target compound and , improves solubility and may target sulfotransferases or kinases .
- Sulfanyl Linkages : Sulfanyl groups (e.g., in ) enhance antioxidant activity by facilitating radical scavenging .
Bioactivity Profiling and SAR
Bioactivity data for structurally related compounds reveal trends in structure-activity relationships (SAR):
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) on aryl rings show improved antimicrobial potency. For example, compound KA14 (from ) with a p-chlorophenyl group exhibits MIC values of 12.5 µg/mL against S. aureus .
- Antifungal Activity : Thiadiazole-containing analogs (e.g., ) demonstrate higher antifungal efficacy than triazole-only derivatives, attributed to increased membrane permeability .
- Anti-inflammatory Activity : Compounds with carbamoyl methyl substituents (e.g., ) inhibit protein denaturation by 60–80% at 100 µg/mL, suggesting stabilization of tertiary protein structures .
Computational Similarity and Molecular Networking
Tanimoto coefficient analysis (Fig. 2) quantifies structural similarity between the target compound and analogs:
- vs. N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide : Tanimoto = 0.72 (high similarity due to shared triazole and sulfanyl motifs) .
- vs. 4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholine-4-sulfonyl)benzamide : Tanimoto = 0.65 (moderate similarity; divergent core rings) .
Molecular networking based on MS/MS fragmentation patterns (cosine score >0.8) clusters the target compound with other triazole derivatives, confirming shared fragmentation pathways (e.g., loss of morpholine sulfonyl group) .
Challenges and Contradictions
- Bioactivity Discrepancies : While electron-withdrawing groups enhance antimicrobial activity in , they reduce antifungal efficacy in thiadiazole derivatives , highlighting target-specific SAR.
Biological Activity
The compound N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and cytotoxicity, supported by research findings and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Triazole ring : Known for its role in various biological processes.
- Morpholine sulfonamide : Often associated with antibacterial properties.
- Methoxy and methyl substituents : These groups can influence the lipophilicity and overall bioactivity of the compound.
Biological Activity Overview
Research has indicated that compounds similar to this one exhibit a range of biological activities:
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Antimicrobial Activity :
- Compounds with triazole structures have been shown to possess significant antimicrobial properties. For instance, derivatives of triazole have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
- A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against Mycobacterium tuberculosis, indicating potential as antimicrobial agents .
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Enzyme Inhibition :
- Enzyme inhibition studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values suggesting moderate potency . The presence of the morpholine sulfonamide group may enhance the enzyme-inhibitory activity.
- A related compound demonstrated significant inhibition of lipoxygenase, which is crucial for inflammatory processes, suggesting potential anti-inflammatory applications .
- Cytotoxicity :
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various triazole derivatives, the compound exhibited notable activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria. The results indicated that modifications in the side chains could enhance activity, with certain derivatives outperforming established antibiotics like isoniazid in specific contexts .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of related compounds. The study found that modifications to the triazole structure significantly impacted the binding affinity to AChE and BuChE. Some derivatives showed IC50 values lower than those of clinically used inhibitors, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
